molecular formula C7H9N3S B14574086 N,6-Dimethylpyrazine-2-carbothioamide CAS No. 61414-24-2

N,6-Dimethylpyrazine-2-carbothioamide

Cat. No.: B14574086
CAS No.: 61414-24-2
M. Wt: 167.23 g/mol
InChI Key: ZLVDBMXEQAAGPE-UHFFFAOYSA-N
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Description

N,6-Dimethylpyrazine-2-carbothioamide is a pyrazine derivative characterized by a thioamide functional group at the 2-position and methyl substituents at the N and 6-positions. Pyrazines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at the 1,4-positions, known for their diverse biological and pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities . The carbothioamide group (-C(=S)-NH₂) enhances molecular interactions with biological targets, such as enzymes or receptors, due to its hydrogen-bonding and hydrophobic properties.

Properties

CAS No.

61414-24-2

Molecular Formula

C7H9N3S

Molecular Weight

167.23 g/mol

IUPAC Name

N,6-dimethylpyrazine-2-carbothioamide

InChI

InChI=1S/C7H9N3S/c1-5-3-9-4-6(10-5)7(11)8-2/h3-4H,1-2H3,(H,8,11)

InChI Key

ZLVDBMXEQAAGPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=N1)C(=S)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,6-Dimethylpyrazine-2-carbothioamide typically involves the reaction of 2,6-dimethylpyrazine with thiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:

2,6-Dimethylpyrazine+ThioureaThis compound\text{2,6-Dimethylpyrazine} + \text{Thiourea} \rightarrow \text{this compound} 2,6-Dimethylpyrazine+Thiourea→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,6-Dimethylpyrazine-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted pyrazine derivatives.

Scientific Research Applications

N,6-Dimethylpyrazine-2-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with N,6-Dimethylpyrazine-2-carbothioamide, differing primarily in substituents or functional groups:

Compound Key Structural Features Biological Activity
This compound Methyl groups at N and 6-positions; thioamide at 2-position Not explicitly reported in evidence; inferred potential for enzyme inhibition
5-tert-Butyl-6-chloro-N-(5-bromo-2-hydroxyphenyl)pyrazine-2-carboxamide tert-Butyl, chloro, and bromophenol substituents; carboxamide group IC₅₀ = 41.9 µmol·L⁻¹ (photosynthesis inhibition)
5-tert-Butyl-6-chloro-N-(1,3-thiazol-2-yl)pyrazine-2-carboxamide tert-Butyl, chloro, and thiazole substituents; carboxamide group IC₅₀ = 49.5 µmol·L⁻¹ (photosynthesis inhibition)
N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino]-1,3-thiazole-5-carboxamide Complex heterocyclic structure with piperazine and pyrimidine moieties; carboxamide group Key intermediate in Dasatinib synthesis (anticancer drug)
N,N-Diethyl-2-[(6-methyl-2-pyridyl)methylene]hydrazinecarbothioamide Diethylamino group; pyridine substituent; hydrazinecarbothioamide backbone Commercial availability for medicinal applications
Key Observations :
  • Substituent Impact : Bulky groups like tert-butyl and chloro (as in compounds from ) enhance lipophilicity and target binding, whereas hydrophilic groups (e.g., hydroxyethyl-piperazine in ) improve solubility.
  • Functional Group Influence : Carboxamide analogues (e.g., ) exhibit strong hydrogen-bonding interactions, while thioamide derivatives (e.g., ) may offer enhanced metabolic stability due to sulfur’s resistance to enzymatic hydrolysis.

Physicochemical Properties

Limited direct data on this compound are available in the provided evidence. However, inferences can be drawn from structurally related compounds:

Property This compound 5-tert-Butyl-6-chloro-pyrazine-2-carboxamide N,N-Diethyl-hydrazinecarbothioamide
Molecular Weight ~195 g/mol (estimated) 412.7 g/mol 267.4 g/mol
Lipophilicity (LogP) ~1.5 (predicted) 3.8 (measured) 2.9 (estimated)
Solubility Moderate in DMSO (inferred) Low in aqueous media High in organic solvents
Key Observations :
  • Thioamide derivatives generally exhibit lower solubility in water compared to carboxamides but better membrane permeability due to moderate lipophilicity .

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